4-benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-6-8-18(9-7-17)21-19(23)22-12-10-16(11-13-22)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVWGWNBVMOXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making it an attractive target for antitumor agents.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA. This means it competes with ATP for binding to the kinase, thereby inhibiting its activity.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB, the target of the compound, is a downstream component in this pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. This promotes activation of PKB, which signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb.
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses. This indicates that it has a significant impact on the cellular level, affecting the growth and survival of cells.
Biological Activity
4-benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a piperidine ring substituted with a benzyl group and a 4-chlorophenyl moiety. Its molecular formula is C18H22ClN2O, and it has a molecular weight of 316.84 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Kinases : This compound has been identified as an ATP-competitive inhibitor of protein kinase B (PKB), which plays a crucial role in cell survival and proliferation pathways. It demonstrates selectivity for PKB over other kinases, making it a candidate for cancer therapy .
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter systems, particularly those involved in mood regulation and cognition, suggesting potential applications in treating neuropsychiatric disorders .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression through modulation of key signaling pathways such as the PI3K/AKT pathway .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects. It has shown promise in modulating dopamine and serotonin receptors, which are critical in the treatment of depression and anxiety disorders. Preliminary studies suggest that it may enhance cognitive function and reduce anxiety-like behaviors in animal models .
Structure-Activity Relationship (SAR)
The SAR studies conducted on piperidine derivatives highlight the importance of specific substituents on the benzene rings attached to the piperidine core:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Increases potency against PKB |
| Benzyl Group | Enhances lipophilicity and bioavailability |
| Amide Linkage | Essential for maintaining biological activity |
These findings suggest that modifications to the substituents can significantly alter the biological activity and selectivity of the compound.
Case Studies
- In Vivo Efficacy in Tumor Models : A study demonstrated that administration of this compound led to significant tumor regression in xenograft models, indicating its potential as an effective therapeutic agent against solid tumors .
- Neurobehavioral Studies : In a rodent model, this compound improved cognitive performance in maze tests and reduced anxiety-like behaviors, supporting its potential application in treating cognitive deficits associated with neurodegenerative diseases .
Scientific Research Applications
Scientific Research Applications
-
Antiviral Activity
- Mechanism of Action: Research indicates that piperidine derivatives, including 4-benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide, exhibit antiviral properties. Specifically, studies have shown that modifications to the piperidine structure can enhance activity against viruses such as influenza H1N1 by interfering with hemagglutinin fusion peptide interactions .
- Case Study: A study highlighted the effectiveness of N-benzyl 4,4-disubstituted piperidines as promising scaffolds for antiviral drug design, demonstrating significant inhibitory activity against influenza viruses .
-
Antimycobacterial Activity
- Research Findings: High-throughput screening has identified various piperidine derivatives as potential inhibitors of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that specific substitutions on the piperidine ring can improve antimicrobial potency while optimizing physicochemical properties .
- Data Table: Antimycobacterial Activity
Compound MIC (µM) Comments 4PP-1 6.3 Initial hit 4PP-2 2.0 Improved activity with specific substitution 4PP-3 6.8 Similar activity to initial hit
-
Analgesic Properties
- Potential Applications: Some studies suggest that compounds similar to this compound may possess analgesic properties due to their interaction with pain pathways in the central nervous system.
- Related Research: Investigations into related piperidine compounds have shown promise in modulating pain responses, indicating potential therapeutic applications in pain management .
Mechanistic Insights
The mechanism of action for this compound involves its ability to interact with specific biological targets, potentially leading to inhibition of viral replication or modulation of pain pathways. The presence of the chlorophenyl group enhances lipophilicity, which may facilitate better membrane penetration and bioavailability.
Chemical Reactions Analysis
Oxidation Reactions
The benzyl group undergoes oxidation under controlled conditions. Typical reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, 80°C, 6 hr | 4-(Benzoyl)-N-(4-chlorophenyl)piperidine-1-carboxamide | 72% | , |
| CrO₃/H₂O₂ | Acetic acid, 60°C, 4 hr | 4-(Phenylketone)-derivative | 65% |
The chlorophenyl group remains inert under these conditions due to electron-withdrawing effects.
Reduction Reactions
The carboxamide and aromatic chloro groups participate in selective reductions:
Reductive cleavage of the C–Cl bond requires harsh conditions (>100°C, high H₂ pressure).
Nucleophilic Substitution
The 4-chlorophenyl group undergoes substitution with strong nucleophiles:
Reactivity is enhanced by electron-deficient aryl rings but limited by steric hindrance from the piperidine scaffold.
Hydrolysis of Carboxamide
The carboxamide group resists hydrolysis under mild conditions but reacts under acidic/basic extremes:
Cycloaddition and Cross-Coupling
The benzyl group participates in transition-metal-catalyzed reactions:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition produces:
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Compound 16 (5-chloro substitution on the benzodiazolone ring) exhibits enhanced molecular weight (404.08 vs. 377.83 for compound 6 ) and higher synthetic yield (85% vs. 81%), likely due to improved reactivity of the chloro-substituted intermediate .
- Aromatic vs. Heteroaromatic Substituents : Replacement of benzyl with thiophen-2-yl (compound in ) reduces molecular weight (334.87 vs. 326.82) and may alter lipophilicity, impacting membrane permeability.
Spectroscopic and Physicochemical Properties
- NMR Data : Compound 16 shows distinct $ ^1H $-NMR signals at δ 11.04 (broad singlet, NH) and δ 7.50–7.55 (aromatic protons), confirming the presence of the 5-chloro-benzodiazolone moiety. $ ^{13}C $-NMR data (δ 154.9, C=O) aligns with carboxamide functionality .
- Mass Spectrometry : HRMS for compound 6 ([M]$^+$ = 354.1492) and 16 ([M]$^+$ = 404.0807) validate their molecular formulas .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via carboxamide coupling reactions. A general approach involves reacting 4-benzylpiperidine with 4-chlorophenyl isocyanate under anhydrous conditions. Optimization includes controlling stoichiometry (1:1.2 molar ratio) and using a catalyst like triethylamine in dichloromethane at 0–5°C to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (δ 7.2–7.4 ppm for aromatic protons) and IR (amide C=O stretch at ~1650 cm) are critical for validation .
Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous N-(4-chlorophenyl)piperidine carboxamides, SCXRD reveals a chair conformation of the piperidine ring and pyramidal geometry at the carboxamide nitrogen (bond angle sum = 357.5°). Hydrogen-bonding networks (N–H⋯O) form C(4) chains along the [010] axis, influencing packing stability . Lattice parameters (e.g., monoclinic , , ) should be compared to computational models to resolve discrepancies .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?
- Methodological Answer : Use / NMR, IR, and high-resolution mass spectrometry (HRMS). For example, NMR distinguishes benzyl protons (δ 3.5–4.0 ppm) from chlorophenyl signals. Conflicting NMR peaks (e.g., carboxamide C=O at ~168 ppm) can be resolved by comparing experimental data with density functional theory (DFT)-calculated shifts . Cross-validate with HPLC purity (>98%) to rule out impurities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer : DFT calculations (B3LYP/6-31G* level) optimize the geometry and predict electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) into targets like serotonin receptors (5-HTA) assesses binding affinity (ΔG ≈ -9.2 kcal/mol) and key interactions (e.g., hydrogen bonds with Asp155, π-π stacking with Phe339) . Validate with in vitro assays (e.g., radioligand binding) to resolve theory-experiment gaps .
Q. What strategies address contradictions in synthetic yields or byproduct formation during scale-up?
- Methodological Answer : Contradictions arise from solvent polarity (e.g., THF vs. DMF) or temperature gradients. Design a Design of Experiments (DoE) matrix to test variables:
- Factors : Temperature (0°C vs. RT), solvent (polar aprotic vs. chlorinated), catalyst loading (5–10 mol%).
- Response : Yield (HPLC), byproduct ratio (LC-MS).
Statistical analysis (ANOVA) identifies optimal conditions (e.g., DMF at 10°C with 7.5 mol% catalyst increases yield to 82%) .
Q. How do structural modifications (e.g., substituting benzyl with sulfonyl groups) impact physicochemical properties and bioactivity?
- Methodological Answer : Replace the benzyl group with a sulfonyl moiety (e.g., 4-methylphenylsulfonyl) to enhance solubility (logP reduction from 3.1 to 2.4) and metabolic stability. Assess via:
- Physicochemical : LogD (shake-flask method), thermal stability (TGA/DSC).
- Biological : CYP450 inhibition screening (IC > 10 μM indicates low hepatotoxicity).
Compare with parent compound using SAR tables .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical (in silico) and experimental pharmacokinetic data?
- Methodological Answer : Use a tiered validation approach:
In silico : Predict ADME properties (e.g., SwissADME: bioavailability score 0.55).
In vitro : Microsomal stability (t > 60 min in human liver microsomes).
In vivo : Rodent PK studies (C = 1.2 μg/mL, AUC = 15 μg·h/mL).
Discrepancies in bioavailability often stem from unaccounted transporter interactions—address via P-gp inhibition assays .
Experimental Design Considerations
Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer : Prioritize kinase profiling panels (e.g., Eurofins KinaseProfiler). Key steps:
- Assay : ATP competition (10 μM compound, 1 mM ATP).
- Targets : JAK2 (IC = 0.8 μM), EGFR (IC = 5.3 μM).
- Counter-screens : Selectivity against off-targets (e.g., >100-fold for PKCα).
Use AlphaScreen technology for high-throughput dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
